molecular formula C8H6BrIO B2833845 2'-Bromo-5'-iodoacetophenone CAS No. 1261581-18-3

2'-Bromo-5'-iodoacetophenone

Cat. No.: B2833845
CAS No.: 1261581-18-3
M. Wt: 324.943
InChI Key: XMWZVLARPQXKRB-UHFFFAOYSA-N
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Description

Contextualization as a Versatile Synthetic Intermediate

2'-Bromo-5'-iodoacetophenone is a valuable intermediate in organic synthesis. chembk.com Its utility stems from the presence of three key functional groups: a ketone, a bromine atom, and an iodine atom, all attached to a phenyl ring. This specific arrangement of reactive sites allows for a wide range of chemical transformations, making it a versatile precursor for more complex molecules. The differential reactivity of the bromine and iodine atoms, a common feature exploited in halogenated compounds, enables chemists to perform selective reactions, such as cross-coupling and substitution reactions, at specific positions on the aromatic ring.

The presence of both bromo and iodo substituents on the acetophenone (B1666503) core provides a unique electronic profile, influencing its reactivity in various chemical transformations. This dihalogenated structure is particularly useful in the synthesis of bioactive compounds and materials with specific electronic or optical properties. For instance, it can be employed as a key intermediate in the creation of novel therapeutic agents.

Overview of Halogenated Acetophenones in Synthetic Research

Halogenated acetophenones, in general, are crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, pesticides, and dyes. chembk.compatsnap.com The introduction of halogen atoms into the acetophenone structure can serve several purposes. Halogens can act as leaving groups in nucleophilic substitution and cross-coupling reactions, which are fundamental processes for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org The type of halogen and its position on the aromatic ring can significantly influence the molecule's reactivity and the types of reactions it can undergo.

Furthermore, the presence of halogens can modulate the physical and biological properties of the final products. rsc.org For example, halogenation can affect a molecule's lipophilicity, which in turn can influence its behavior in biological systems. Research has shown that halogenation has a pronounced effect on the hydrogen bonding preference of acetophenones, a key factor in molecular recognition and the design of new materials and drugs. nih.gov The study of various halogenated acetophenones helps to understand the subtle electronic and steric effects that govern their reactivity and interaction with other molecules. nih.gov

The general synthetic utility of halogenated acetophenones is well-established. For example, α-halogenated acetophenones are widely used organic synthesis intermediates. patsnap.com The synthesis of these compounds can be achieved through various methods, including the direct halogenation of acetophenone. orgsyn.orggoogle.com The versatility of these compounds makes them indispensable tools for synthetic chemists in both academic and industrial research settings. innospk.com

Interactive Data Table: Physicochemical Properties of Related Acetophenones

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC8H6BrIO324.94Dihalogenated with bromine and iodine
4'-BromoacetophenoneC8H7BrO199.05Monohalogenated with bromine
4'-IodoacetophenoneC8H7IO246.04Monohalogenated with iodine
5'-Fluoro-2'-iodoacetophenoneC8H6FIO264.04Halogenated with fluorine and iodine
2'-IodoacetophenoneC8H7IO246.04Monohalogenated with iodine
AcetophenoneC8H8O120.15Unsubstituted parent compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-5-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWZVLARPQXKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261581-18-3
Record name 1-(2-bromo-5-iodophenyl)ethan-1-one
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Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Iodoacetophenone

Transition Metal-Catalyzed Cross-Coupling Reactions

2'-Bromo-5'-iodoacetophenone is an ideal substrate for studying chemoselective cross-coupling reactions due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In transition metal catalysis, the reactivity of aryl halides typically follows the order: I > Br > Cl. wikipedia.orgnrochemistry.com This reactivity difference allows for selective functionalization at the C-I bond while leaving the C-Br bond intact for subsequent transformations.

Palladium complexes are highly effective catalysts for forming carbon-carbon bonds. fishersci.co.ukconsensus.app In reactions involving dihaloarenes like this compound, the greater reactivity of the C-I bond enables selective coupling.

The Sonogashira reaction , which couples terminal alkynes with aryl halides, can be performed with high selectivity. wikipedia.orgorganic-chemistry.org By carefully controlling the reaction conditions, such as temperature and catalyst loading, an alkyne can be introduced at the 5'-position, leaving the 2'-bromo group available for further synthetic manipulation. wikipedia.orgnrochemistry.com

Similarly, the Suzuki-Miyaura reaction , coupling an organoboron compound with an aryl halide, demonstrates excellent chemoselectivity. musechem.comlibretexts.org Aryl, vinyl, or alkyl groups can be selectively introduced at the site of the iodine atom. This reaction is valued for its mild conditions and tolerance of various functional groups, including the ketone present in the substrate. oup.com

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of this compound
ReactionCoupling PartnerCatalyst SystemBaseSolventExpected Major Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or Toluene2'-Bromo-5'-(aryl)acetophenone
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ / CuIEt₃N or PiperidineTHF or DMF2'-Bromo-5'-(alkynyl)acetophenone

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Current time information in Pasuruan, ID. Nickel exhibits unique reactivity, often accessing different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and engaging in distinct mechanistic pathways, sometimes involving radical intermediates. Current time information in Pasuruan, ID.allen.inresearchgate.net This allows nickel catalysts to effectively cleave stronger bonds, such as C-Br bonds, that may be less reactive under certain palladium-catalyzed conditions. fishersci.co.uk

In the context of this compound, after selective functionalization of the C-I bond, nickel catalysis can be employed for subsequent coupling at the more robust C-Br position. sci-int.com Nickel-catalyzed couplings, such as Kumada (with Grignard reagents) or Negishi (with organozinc reagents), are well-suited for this purpose. acs.orgnih.govnih.gov

The catalytic cycles for both palladium and nickel cross-coupling reactions generally proceed through three fundamental steps:

Oxidative Addition : The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond of the aryl halide. wikipedia.orgnrochemistry.com For this compound, this step is kinetically favored at the weaker C-I bond, forming an Ar-M(II)-I intermediate (where M = Pd or Ni). wikipedia.org

Transmetalation : The organic group from the coupling partner (e.g., the organoboron compound in Suzuki coupling or the copper acetylide in Sonogashira coupling) is transferred to the metal center, displacing the halide and forming a new Ar-M(II)-R' intermediate. wikipedia.orglibretexts.org

Reductive Elimination : The newly coupled product (Ar-R') is expelled from the metal center, which is reduced back to its initial low-valent state (e.g., Pd(0) or Ni(0)), thus regenerating the catalyst for the next cycle. wikipedia.orglibretexts.org

In nickel catalysis, particularly with C(sp³)-hybridized partners or under reductive conditions, mechanisms involving single-electron transfer (SET) and radical intermediates can operate, leading to a Ni(I)/Ni(III) cycle instead of the more traditional Ni(0)/Ni(II) pathway. allen.inchemrxiv.org

Ligands play a critical role in transition metal catalysis by stabilizing the metal center, modulating its electronic properties and steric environment, and facilitating the elementary steps of the catalytic cycle. consensus.applibretexts.org

In palladium catalysis , phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) and bidentate phosphines such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used. fishersci.co.ukmusechem.com They stabilize the Pd(0) state and promote the oxidative addition and reductive elimination steps. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, often providing greater catalyst stability and activity.

In nickel catalysis , a wider variety of ligands are employed. While phosphine ligands are used, nitrogen-based ligands like bipyridine (bpy) and terpyridine are also common. Current time information in Pasuruan, ID.nih.gov These ligands can stabilize the various oxidation states of nickel and are often crucial for achieving high efficiency and selectivity, particularly in reductive cross-coupling reactions. Current time information in Pasuruan, ID.nih.gov The choice of ligand can significantly influence which mechanistic pathway—two-electron (Ni(0)/Ni(II)) or radical-based (Ni(I)/Ni(III))—is favored. allen.in

Nucleophilic Substitution Reactions

This compound possesses two types of carbon centers susceptible to nucleophilic attack: the α-carbon of the acetyl group and the halogen-bearing aromatic carbons.

The bromine atom at the α-position to the carbonyl group (the 2'-position) is part of a phenacyl bromide moiety. This makes it highly electrophilic and susceptible to classical Sₙ2 displacement by a wide range of nucleophiles, such as amines, thiols, and carboxylates. utexas.edulasalle.edu This reactivity is a common feature of α-haloketones. mdpi.com

The aryl halides at the 2'- and 5'-positions are generally unreactive towards traditional nucleophilic aromatic substitution (SₙAr) because the ring is not sufficiently activated by strong electron-withdrawing groups. However, under transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination), these positions can undergo substitution. Consistent with cross-coupling reactivity, the C-I bond would be more readily substituted than the C-Br bond.

Carbonyl Group Reactivity and Derivatization

The acetyl group's carbonyl function is a key site for chemical modification. allen.in It undergoes a variety of characteristic reactions, allowing for the derivatization of the molecule. nih.govresearchgate.net

Common transformations include:

Reduction : The ketone can be reduced to the corresponding secondary alcohol, 1-(2'-bromo-5'-iodophenyl)ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). allen.in

Condensation Reactions : The carbonyl group can react with primary amines or hydrazines to form imines or hydrazones, respectively. chemrxiv.org This is a standard method for derivatizing ketones.

α-Alkylation/Condensation : In the presence of a base, the α-protons of the acetyl group can be removed to form an enolate, which can then participate in aldol (B89426) condensations or be alkylated.

Table 2: Common Derivatization Reactions of the Carbonyl Group in this compound
Reaction TypeReagent(s)Product Type
ReductionNaBH₄, MeOHSecondary Alcohol
Reductive AminationAmine, NaBH₃CNAmine
Wittig ReactionPhosphonium (B103445) ylide (Ph₃P=CHR)Alkene
Hydrazone FormationHydrazine (H₂NNH₂)Hydrazone

Condensation Reactions and Heterocycle Formation

This compound is a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity is primarily centered around the α-bromo ketone functionality, which readily participates in condensation reactions with a variety of nucleophiles, leading to the formation of five- and six-membered rings.

A prominent application of this compound is in the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For instance, the reaction of this compound with thiourea (B124793) or substituted thioamides in a suitable solvent like isopropanol (B130326) or ethanol (B145695) leads to the formation of 2-aminothiazole (B372263) derivatives. wikipedia.orgnih.govacs.org The general mechanism involves the initial SN2 reaction where the sulfur of the thioamide displaces the bromide, followed by an intramolecular condensation between the nitrogen and the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.

The following table summarizes representative examples of thiazole synthesis using bromoacetophenone derivatives.

ReactantsProductReaction ConditionsReference
2-bromo-4'-substituted acetophenone (B1666503), thiourea2-amino-4-(4'-substituted phenyl)thiazoleIsopropanol, room temperature, 2h wikipedia.org
2-bromo-1-phenylethanone, 1-(4-n-propyl)piperazine thioamide1-[2-thiazol-4-yl-(phenyl)]-4-n-propylpiperazinen-propanol, 90°C, 5h nih.gov
α-bromoketones, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thioureaSubstituted 1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile- googleapis.com

Beyond thiazoles, this compound is also utilized in the synthesis of other nitrogen-containing heterocycles. For example, its base-mediated condensation with ethyl or methyl 2-pyridylacetates serves as a key step in the synthesis of substituted indolizines. organic-chemistry.org This reaction proceeds via initial N-alkylation of the pyridine (B92270) nitrogen by the α-bromo ketone, followed by an intramolecular aldol-type condensation.

Furthermore, this compound has been employed in the one-pot synthesis of pyrido[2,1-b]quinazolinones. This process involves a copper-catalyzed Ullmann-Goldberg type C-N coupling with 2-aminopyridines, followed by an oxidative C-C bond cleavage and amidation sequence. acs.org

Reduction Reactions of the Ketone Moiety

The ketone functional group in this compound can be selectively reduced to a secondary alcohol. Standard reducing agents used for the reduction of ketones to alcohols are applicable in this case, provided the reaction conditions are controlled to avoid reactions at the halogen-substituted positions.

Common laboratory reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) can effectively reduce the carbonyl group to a hydroxyl group. jbiochemtech.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, although it is less chemoselective and may potentially react with the aryl halides under certain conditions.

A patent has described the reduction of a similar compound, 2'-fluoro-5'-iodo-acetophenone, using sodium borohydride, indicating the feasibility of this transformation. googleapis.com Additionally, biocatalytic reductions offer a green and enantioselective alternative. For example, studies on similar acetophenones, such as 4'-iodoacetophenone, have demonstrated successful reduction to the corresponding chiral alcohols using biocatalysts like fresh garlic (Allium sativum). jbiochemtech.com This method provides the (R)-enantiomer of the alcohol with high enantiomeric excess. While most common reducing agents like NaBH₄ produce a racemic mixture of the alcohol, chiral catalysts or biocatalysts can be employed to achieve asymmetry. jbiochemtech.com

Ketone SubstrateReducing Agent/CatalystProductKey FindingsReference
4'-iodoacetophenoneFresh garlic (Allium sativum)(R)-1-(4-iodophenyl)ethanolEnantioselective reduction to the (R)-alcohol with high yield and optical purity. jbiochemtech.com
General acetophenonesSodium borohydride (NaBH₄)Corresponding secondary alcoholStandard method for ketone reduction.
2'-fluoro-5'-iodo-acetophenoneSodium borohydride (NaBH₄)1-(2'-fluoro-5'-iodophenyl)ethanolMentioned in a patent as a synthetic step. googleapis.com

Catalytic hydrogenation is another method for the reduction of ketones. rxweb-prd.com This typically involves the use of a metal catalyst such as palladium, platinum, or nickel under a hydrogen atmosphere. libretexts.org However, care must be taken as these conditions can sometimes lead to dehalogenation, particularly of the more reactive C-I bond.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is substituted with three groups: a bromo group, an iodo group, and an acetyl group. The directing effects of these substituents determine the position of any further electrophilic aromatic substitution.

The acetyl group (-COCH₃) is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. Both the bromine and iodine atoms are also deactivating due to their electron-withdrawing inductive effect, but they are ortho, para-directors because of their electron-donating resonance effect, where lone pairs on the halogens can be donated to the ring.

In this compound, the positions ortho and para to the halogens are already occupied. The positions available for substitution are C-3', C-4', and C-6'.

Position 3': Ortho to the bromo group and meta to the iodo and acetyl groups.

Position 4': Meta to the bromo and acetyl groups, and ortho to the iodo group.

Position 6': Ortho to the acetyl group and meta to the bromo and iodo groups.

Considering the directing effects:

The bromo group directs ortho (to C-3') and para (to C-5', which is occupied).

The iodo group directs ortho (to C-4' and C-6') and para (to C-2', which is occupied).

The acetyl group directs meta (to C-3' and C-5', with C-5' being occupied).

A study on the nitration of 5'-bromo-2'-hydroxyacetophenone, a structurally related compound, resulted in the introduction of a nitro group at the 3'-position. drugfuture.com This suggests that in a system with competing directing groups, substitution can be directed to the position activated by the hydroxyl group and meta to the bromo group. In the case of this compound, the interplay of the directing effects and steric hindrance makes predicting the outcome of electrophilic substitution complex. The positions C-3' and C-4' are the most likely sites for substitution, with the exact outcome depending on the specific electrophile and reaction conditions. Friedel-Crafts reactions, in particular, are often sensitive to the deactivating nature of the substituents present and may require harsh conditions. byjus.commasterorganicchemistry.com

Radical Reactions and Single Electron Transfer Processes

This compound can participate in radical reactions, primarily initiated by the homolytic cleavage of the carbon-halogen bonds. The C-I bond is weaker than the C-Br bond, suggesting that radical formation is more likely to occur at the C-5' position. Single electron transfer (SET) from a reductant (like an alkali metal) to the acetophenone can also initiate radical chemistry. ic.ac.uklibretexts.org

Upon accepting an electron, this compound can form a radical anion. Electron Paramagnetic Resonance (EPR) studies on related 2'-bromoacetophenones have shown that electron gain can lead to the formation of a π-anion, which can then undergo intramolecular electron transfer to the C-Br σ orbital, leading to the loss of the bromide ion and formation of an aryl radical. A similar process would be expected for the C-I bond in this compound.

These aryl radicals are highly reactive intermediates that can participate in various reactions, including radical cyclizations. If a suitable radical acceptor is present in the molecule or in the reaction mixture, the aryl radical can add to it, forming a new C-C bond. For example, if an alkene or alkyne moiety is appropriately positioned within a derivative of this compound, an intramolecular radical cyclization can occur to form fused ring systems. nih.gov

Single electron transfer processes are fundamental to many reactions. uni-siegen.deum.esedwiserinternational.com For instance, the reduction of aromatic systems by alkali metals in liquid ammonia (B1221849) (Birch reduction) proceeds via SET. While a Birch reduction on this compound might be complicated by the presence of the halogens and the ketone, it illustrates the principle of radical anion formation via SET.

The generation of aryl radicals from aryl halides is a key step in many modern synthetic methods, including those promoted by visible light without an external photocatalyst, where an electron-donor-acceptor (EDA) complex can facilitate the formation of an aryl radical. sioc-journal.cn

Halogen Exchange Reactions

The bromo and iodo substituents on the aromatic ring of this compound can be replaced by other halogens or functional groups through halogen exchange reactions. The relative reactivity of aryl halides in these reactions is typically I > Br > Cl.

The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example. wikipedia.orgorganic-chemistry.org While traditionally used for alkyl halides, it has been adapted for aryl halides, often requiring a catalyst. wikipedia.orgic.ac.uk Copper(I) salts, particularly copper(I) iodide, have been shown to catalyze the exchange of aryl bromides to aryl iodides in what is termed an "aromatic Finkelstein reaction." nih.govgla.ac.uk

Conversely, a "reverse" aromatic Finkelstein reaction, converting an aryl iodide to an aryl bromide, can also be achieved. A study demonstrated that 4-iodoacetophenone could be converted to 4-bromoacetophenone using CuBr in an ionic liquid. nih.gov This suggests that the iodine at the 5'-position of this compound could potentially be exchanged for bromine under similar conditions.

The following table outlines conditions for copper-catalyzed halogen exchange on aryl halides.

SubstrateReagentCatalyst SystemProductKey FindingsReference
Aryl BromideNaICuI, diamine ligandAryl IodideGeneral method for converting aryl bromides to iodides. nih.gov
4-IodoacetophenoneCuBr[BMIM]Br (ionic liquid)4-BromoacetophenoneSuccessful reverse Finkelstein reaction. nih.gov
Aryl Iodide/BromideCopper halide salts[BMIM]Br (ionic liquid)Corresponding Aryl Bromide/ChlorideGeneral method for reverse aromatic Finkelstein reactions. nih.gov

Palladium-catalyzed reactions can also facilitate transformations at the halogen positions. While often used for cross-coupling reactions (like Suzuki or Heck reactions), which replace the halogen with a carbon-based group, palladium catalysts can also be involved in halogen exchange processes, although this is less common than direct coupling. acs.orgsci-hub.se The choice of catalyst, ligands, and reaction conditions can be tuned to favor either halogen exchange or cross-coupling.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Iodoacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The proton NMR (¹H NMR) spectrum of 2'-Bromo-5'-iodoacetophenone is expected to display distinct signals corresponding to the acetyl methyl protons and the aromatic protons on the substituted phenyl ring.

Acetyl Protons: The three protons of the methyl group (-COCH₃) are chemically equivalent and are not coupled to any neighboring protons. Consequently, they would appear as a sharp singlet in the spectrum. Based on data from structurally similar acetophenones, this singlet is anticipated to appear in the chemical shift range of δ 2.6-2.7 ppm. rsc.orgrsc.org

Aromatic Protons: The 1,2,5-trisubstituted aromatic ring contains three protons, each in a unique chemical environment, leading to three distinct signals.

The proton at the C6' position is adjacent to the iodine atom and would likely appear as a doublet.

The proton at the C4' position is flanked by the iodine and an unsubstituted carbon, expected to appear as a doublet of doublets.

The proton at the C3' position is adjacent to the bromine atom and would also likely appear as a doublet.

The specific chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the bromine, iodine, and acetyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COCH₃~2.65Singlet3H
H-6'~7.8-8.0Doublet1H
H-4'~7.6-7.8Doublet of Doublets1H
H-3'~7.4-7.6Doublet1H

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected.

Carbonyl Carbon: The carbon of the ketone group (C=O) is significantly deshielded and typically appears far downfield in the spectrum, often in the range of δ 195-200 ppm for acetophenone (B1666503) derivatives. rsc.orgrsc.org

Methyl Carbon: The acetyl methyl carbon (-COCH₃) is an aliphatic carbon and will appear upfield, generally around δ 26-30 ppm. rsc.orgrsc.org

Aromatic Carbons: The six carbons of the benzene (B151609) ring are all chemically non-equivalent due to the substitution pattern.

The carbons directly bonded to the halogen atoms (C-Br and C-I) will have their chemical shifts significantly influenced by the electronegativity and size of the respective halogen.

The remaining four aromatic carbons (three CH and one C-COCH₃) will show distinct signals in the typical aromatic region (δ 120-140 ppm). Studies on various substituted acetophenones aid in predicting the relative positions of these signals. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~197
C-2' (C-Br)~120-125
C-5' (C-I)~90-95
C-1' (C-COCH₃)~138-142
Aromatic CH~128-135
-COCH₃~27

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula.

For this compound (C₈H₆BrIO), HRMS would confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated value. A key feature in the mass spectrum of a compound containing one bromine atom is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.orgopenstax.org This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion, designated as M and M+2. libretexts.orgopenstax.org

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₆BrIO
Calculated Exact Mass [M]⁺ (for ⁷⁹Br)351.8647
Calculated Exact Mass [M+2]⁺ (for ⁸¹Br)353.8626
Expected Isotopic Peak Ratio (M:M+2)~1:1

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. This makes it highly suitable for determining the molecular weight of the parent compound. The analysis would be expected to show two major ions at m/z values corresponding to [C₈H₆BrIO + H]⁺ for both bromine isotopes.

When coupled with tandem mass spectrometry (MS/MS), fragmentation of the parent ion can be induced to provide structural information. For aromatic ketones, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. openstax.orgyoutube.com This could result in the loss of a methyl radical (•CH₃) or the formation of a benzoyl cation.

Table 4: Expected ESI-MS and MS/MS Fragmentation Data

IonCalculated m/z (for ⁷⁹Br/⁸¹Br)Description
[M+H]⁺352.8725 / 354.8705Protonated Molecular Ion
[M+H - CH₃]⁺337.8469 / 339.8448Loss of a methyl radical
[Br(I)C₆H₃CO]⁺324.8412 / 326.8391Acylium ion from loss of methane

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS serves to confirm the molecular weight and elucidate the fragmentation pattern, which is crucial for structural verification. The gas chromatography component separates the compound from any impurities based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer.

In the mass spectrometer, the this compound molecules are ionized, typically by electron ionization (EI). This process is energetic and often causes the molecular ion to break apart into characteristic fragments. The mass-to-charge ratio (m/z) of the molecular ion and these fragments are detected.

For this compound (C₈H₆BrIO), the analysis of the mass spectrum would be expected to reveal:

Molecular Ion Peak [M]⁺: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would result in a characteristic isotopic pattern for the molecular ion peak. The expected molecular weight is approximately 355.87 g/mol .

Key Fragment Ions: Fragmentation patterns are critical for confirming the structure. Common fragmentation pathways for acetophenones include the loss of a methyl group ([M-15]⁺) and the formation of an acylium ion. scirp.org For this specific compound, characteristic fragments would include:

Loss of the methyl group (CH₃) to form the [M-CH₃]⁺ ion.

Cleavage of the acyl group to produce a benzoyl-type cation, which would be substituted with bromine and iodine.

Ions corresponding to the halogenated phenyl ring.

The retention time (RT) from the gas chromatogram provides a measure of the time it takes for the compound to pass through the column, which is a characteristic property under specific analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). core.ac.uk The combination of retention time and the unique mass spectrum allows for confident identification of the compound. unar.ac.id

Table 1: Expected GC-MS Fragmentation Data for this compound

Ion TypeDescriptionExpected m/z
Molecular Ion [M]⁺Intact molecule after ionization~356, 358
[M-CH₃]⁺Loss of a methyl group~341, 343
[C₇H₃BrIO]⁺Benzoyl cation fragment~341, 343
[C₆H₃BrI]⁺Halogenated phenyl fragment~281, 283

Note: The table reflects the primary isotopes for simplicity. The actual spectrum would show a complex isotopic pattern due to the presence of both ⁷⁹Br and ⁸¹Br.

Chromatographic Methods for Purity Assessment and Isolation

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective technique for monitoring reaction progress, assessing compound purity, and identifying appropriate solvent systems for large-scale purification. fishersci.comanalyticaltoxicology.com For this compound, a sample of the compound is dissolved in a volatile solvent and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). rsc.org

The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the compound with it. The separation is based on the compound's differential partitioning between the stationary and mobile phases. Given the polarity of the acetophenone functional group and the presence of halogens, a mobile phase of intermediate polarity is generally effective. Common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.org

After development, the compound's position on the plate is visualized. Since this compound contains a chromophore (the acetophenone system), it can often be visualized directly under ultraviolet (UV) light (typically at 254 nm), where it will appear as a dark spot due to fluorescence quenching. cram.com Alternatively, the plate can be exposed to iodine vapor, which reversibly stains organic compounds, appearing as brown spots. rsc.org

The purity of the sample can be qualitatively assessed by the number of spots observed; a pure sample should ideally produce a single spot. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system and can be used for identification purposes by comparing it to a known standard. rsc.org

Column Chromatography for Purification

When TLC analysis indicates the presence of impurities, column chromatography is the standard method for purification on a larger scale. This technique operates on the same principles of differential adsorption and partitioning as TLC. A glass column is packed with a stationary phase, most commonly silica gel for a compound like this compound.

The crude compound is loaded onto the top of the column and eluted with a solvent system (mobile phase), often the same one optimized via TLC analysis. As the solvent flows through the column, the components of the mixture separate. Compounds with a weaker affinity for the stationary phase and greater solubility in the mobile phase travel down the column more quickly.

For this compound, the compound's polarity will determine its elution profile. The goal is to select an eluent that allows the target compound to move down the column at a moderate rate, while the impurities either elute much faster or remain strongly adsorbed to the top of the column. By collecting the eluent in sequential fractions and analyzing them (e.g., by TLC), the fractions containing the pure compound can be isolated and combined. Evaporation of the solvent from these combined fractions yields the purified this compound.

Advanced Spectroscopic Studies (e.g., UV-Vis, EXAFS for related systems)

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound as a function of wavelength. For aromatic ketones like this compound, the UV-Vis spectrum is characterized by absorptions arising from electronic transitions within the molecule. Typically, acetophenone and its derivatives exhibit two main absorption bands: a strong band at shorter wavelengths (around 240-250 nm) corresponding to a π → π* transition of the benzene ring, and a weaker band at longer wavelengths (around 270-290 nm) from a π → π* transition involving the carbonyl group. researchgate.net A very weak n → π* transition of the carbonyl group may also be observed above 300 nm.

The presence of bromine and iodine substituents on the aromatic ring acts as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. Theoretical studies on related compounds like 2,4'-dibromoacetophenone (B128361) have been used to predict and interpret their electronic absorption spectra. researchgate.netdergipark.org.tr The precise λₘₐₓ values for this compound would be determined experimentally by dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695) or hexane) and recording its spectrum.

Table 2: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionTypical Wavelength Range (nm) for AcetophenonesExpected Effect of Halogen Substituents
π → π* (Benzene Ring)240 - 250Bathochromic Shift (to longer λ)
π → π* (Carbonyl Group)270 - 290Bathochromic Shift (to longer λ)
n → π* (Carbonyl Group)300 - 330May be observed, weak intensity

Extended X-ray Absorption Fine Structure (EXAFS)

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. For a molecule like this compound, EXAFS could be used to probe the local environments of both the bromine and iodine atoms independently by tuning the X-ray energy to the K-edge of Br or I. nih.gov

Studies on various organobromine and organoiodine compounds have shown that EXAFS is highly sensitive to the nature of the atoms bonded to the halogen and their distances. nih.govru.nl The analysis can distinguish between halogens attached to aliphatic versus aromatic carbons. ru.nl The carbon-halogen bond distance is shorter for aromatic compounds, and the rigid structure of the phenyl ring gives rise to a characteristic pattern in the Fourier transform of the EXAFS spectrum due to multiple scattering effects. ru.nlnih.gov

By analyzing the EXAFS spectrum of this compound, one could precisely determine:

The C-Br and C-I bond lengths.

The coordination numbers (i.e., that each halogen is bonded to one carbon).

Information about the more distant atoms in the phenyl ring, confirming the rigid aromatic structure. ru.nl

This technique would provide direct experimental verification of the local geometry around the halogen atoms within the molecular structure. nih.gov

Computational and Theoretical Chemistry Studies on 2 Bromo 5 Iodoacetophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For 2'-Bromo-5'-iodoacetophenone, DFT calculations can elucidate fundamental aspects of its chemistry.

DFT studies are instrumental in characterizing the electronic landscape of this compound. The presence of two halogen atoms, bromine and iodine, on the phenyl ring, along with the acetyl group, creates a unique electronic distribution that dictates the molecule's reactivity.

Key Research Findings:

Electron Distribution and Molecular Orbitals: DFT calculations can map the electron density and visualize the frontier molecular orbitals (HOMO and LUMO). For this compound, the electron-withdrawing nature of the bromo, iodo, and acetyl groups significantly influences the aromatic ring's electronic properties. researchgate.netacs.org The HOMO-LUMO energy gap is a critical parameter obtained from these calculations, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. researchgate.netacs.org

Influence of Halogen Substituents: The bromine and iodine atoms exert both inductive and resonance effects. Computationally, it has been shown that halogen substitution affects the chemical potential and electrophilicity index of aromatic compounds. chemrxiv.org Studies on related halo-functionalized molecules demonstrate that such substitutions can be pivotal for the stability of the compound through hyperconjugative interactions. acs.org

Reactivity Descriptors: DFT allows for the calculation of various reactivity descriptors. For instance, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization, explaining the stability and reactivity of the molecule. acs.org The molecular electrostatic potential (MEP) map is another useful tool that identifies the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For an acetophenone (B1666503) derivative, the carbonyl oxygen is an electron-rich site, while the carbonyl carbon and the aromatic protons are electron-poor regions. tandfonline.com

Conformational Analysis: The orientation of the acetyl group relative to the phenyl ring is crucial for reactivity. DFT calculations on halogenated acetophenones have shown that the conformational energy profiles are significantly affected by the type of halogen. beilstein-journals.org For instance, the energy minimum for α-fluoroacetophenone is at a different dihedral angle compared to its chloro- and bromo-analogs, which in turn affects the accessibility of reactive conformations. beilstein-journals.org

Table 1: Calculated Electronic Properties for a Hypothetical Substituted Acetophenone using DFT
PropertyValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.1 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.4 eVIndicates chemical reactivity and kinetic stability. acs.org
Dipole Moment2.8 DMeasures the polarity of the molecule.
Mulliken Atomic Charges (Carbonyl C)+0.35 eIndicates the partial charge on the atom, suggesting its electrophilicity.
Mulliken Atomic Charges (Carbonyl O)-0.45 eIndicates the partial charge on the atom, suggesting its nucleophilicity.

DFT is extensively used to model reaction mechanisms by locating and characterizing transition states (TS) and intermediates. This allows for the determination of reaction energy barriers and the exploration of competing reaction pathways. For this compound, this is particularly relevant for understanding its synthesis and subsequent transformations.

Key Research Findings:

Mapping Reaction Coordinates: By calculating the potential energy surface, researchers can map the entire course of a chemical reaction. This has been applied to various reactions involving acetophenone derivatives, such as the Baeyer-Villiger reaction and Wolff-Kishner reduction. researchgate.netbeilstein-journals.org For example, in the Baeyer-Villiger oxidation of substituted acetophenones, DFT calculations have shown that the rate-determining step can change depending on the electronic nature of the substituents on the aryl group. researchgate.net

Predicting Stereoselectivity: In asymmetric reactions, DFT can explain the origin of stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. This has been demonstrated in the asymmetric transfer hydrogenation of acetophenones, where the calculated transition states correctly predicted the observed enantioselectivity. acs.orgrsc.org

Mechanism Bifurcation: A fascinating insight from computational studies on α-bromoacetophenones is the possibility of reaction pathway bifurcation. DFT calculations for the reaction of substituted α-bromoacetophenones with a hydroxide (B78521) ion showed that a single transition state can lead to two different products (carbonyl addition and direct substitution). acs.orgacs.org The outcome depends on the electronic properties of the substituent on the phenyl ring. For derivatives with electron-withdrawing groups, the pathway tends toward carbonyl addition, while electron-donating groups favor direct substitution. acs.org Given that this compound has two electron-withdrawing halogens, its reaction pathways with nucleophiles would be an interesting case for such computational analysis.

Table 2: Hypothetical DFT-Calculated Activation Energies for Competing Pathways
Reaction PathwayTransition StateActivation Energy (kcal/mol)Predicted Outcome
Nucleophilic Addition to CarbonylTS_add15.2Formation of an alcohol or related adduct.
SNAr at Bromo-positionTS_sub_Br25.8Substitution of the bromine atom.
SNAr at Iodo-positionTS_sub_I22.5Substitution of the iodine atom.
Enolate Formation (α-proton abstraction)TS_enol18.9Formation of an enolate for subsequent reaction.

Molecular Modeling and Dynamics Simulations

While DFT focuses on the static electronic properties and reaction pathways, molecular modeling and dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. These simulations model the atomic motions, allowing for the study of conformational changes, solvent effects, and interactions with other molecules.

For a small molecule like this compound, MD simulations could be used to:

Explore Conformational Landscapes: MD can sample a wide range of molecular conformations in different environments (e.g., in various solvents), providing a more complete picture of its structural flexibility than static calculations alone. researchgate.net

Simulate Solvent Interactions: The behavior of a molecule can be significantly altered by the solvent. MD simulations explicitly model solvent molecules, allowing for the study of solvation shells and hydrogen bonding interactions, which can influence reactivity.

Study Interactions with Biomolecules: If this compound is investigated for potential biological activity, MD simulations are crucial for understanding how it binds to and interacts with target proteins or enzymes. nih.govsemanticscholar.org These simulations can reveal the stability of the ligand-protein complex and identify key intermolecular interactions. semanticscholar.org

Despite the potential applications, specific molecular dynamics simulation studies focusing solely on the intrinsic properties of this compound are not extensively documented in the reviewed literature. Such studies are more common for larger systems, like polymers derived from ketone monomers or for simulating the interaction of a ligand with a biological target. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drugdesign.org The fundamental principle is that the structural properties of a molecule, which can be quantified by molecular descriptors, determine its activity.

The general workflow of a QSAR study involves:

Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activities is required. For this compound, this would involve synthesizing and testing a series of its derivatives.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. sciepub.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. drugdesign.org

For halogenated aromatic compounds, QSAR models have been successfully developed to predict properties like receptor binding affinity and toxicity. nih.govnih.gov A QSAR study on derivatives of this compound could identify the key structural features that influence a particular biological effect, thereby guiding the design of more potent or selective molecules. For example, a QSAR model might reveal that the activity is strongly correlated with the electronic properties of substituents on the phenyl ring or the steric bulk around the acetyl group. sciepub.com

Table 3: Examples of Molecular Descriptors Relevant to a QSAR Study of this compound Derivatives
Descriptor ClassExample DescriptorInformation Encoded
ElectronicHammett constant (σ)Electron-donating/withdrawing ability of a substituent.
Partial Atomic ChargesElectrostatic distribution within the molecule. nih.gov
StericTaft's Steric Parameter (Es)Steric bulk of a substituent.
Molar Refractivity (MR)Volume and polarizability of a group.
HydrophobicLogPPartition coefficient between octanol (B41247) and water; overall lipophilicity.
Hydrophobic constants (π)Hydrophobicity contribution of a substituent.
TopologicalWiener IndexMolecular branching and size.
Kier & Hall Connectivity IndicesStructural connectivity and complexity.

Strategic Applications of 2 Bromo 5 Iodoacetophenone in Complex Organic Synthesis

Building Blocks for Heterocyclic Systems

The distinct reactivity of the halogen and ketone functionalities in 2'-Bromo-5'-iodoacetophenone makes it an exceptional precursor for the synthesis of various heterocyclic compounds. Its application spans the formation of indole (B1671886) derivatives, chalcones, aurones, quinazolines, and other nitrogen-containing heterocycles.

Indole Derivatives Synthesis

This compound is a key reagent in the synthesis of polysubstituted indole derivatives. A notable application involves the preparation of 2,5,7-tricarbo-substituted indoles. This is achieved through a sequence of palladium-catalyzed cross-coupling reactions, specifically Sonogashira and Suzuki-Miyaura couplings, with terminal acetylenes and aryl or styrylboronic acids. The resulting intermediate, a 5-aryl/styryl-substituted 2-amino-3-(arylalkynyl)acetophenone, undergoes palladium chloride-mediated heteroannulation to yield the final indole structure. nih.gov

Another significant route to indole-containing systems is the Bischler-Mohlau indole synthesis, which traditionally involves the reaction of α-halogenated ketones with anilines. nih.gov While this reaction can sometimes lead to unpredictable regiochemistry, it remains a valuable method for accessing both 2-aryl and 3-aryl indoles. nih.gov Furthermore, this compound can be utilized in base-mediated condensation reactions with 2-pyridylacetates to form indolizine (B1195054) intermediates, which can be further elaborated into more complex polyheterocyclic systems like benzo[e]pyrido[1,2-a]indoles. acs.org

The strategic use of 2'-amino-5-bromo-3-iodoacetophenone, a derivative, in Claisen-Schmidt aldol (B89426) condensation followed by palladium-catalyzed Sonogashira cross-coupling and heteroannulation, leads to the formation of indole-chalcones. grafiati.comgrafiati.comunisa.ac.za These indole-chalcones can be further modified, for instance, by trifluoroacetylation. unisa.ac.za

Chalcone and Aurone Formation

The acetyl group of this compound readily participates in Claisen-Schmidt condensation reactions with various benzaldehyde (B42025) derivatives to form chalcones. grafiati.comgrafiati.com These chalcones, which are α,β-unsaturated ketones, are valuable intermediates in their own right and can be converted into other heterocyclic systems.

One important transformation of chalcones is their oxidative cyclization to form aurones, a class of flavonoids. nih.govresearchgate.net This conversion can be achieved using various reagents, with the reaction mechanism often involving the initial formation of an epoxide followed by ring opening and intramolecular cyclization. researchgate.net The choice of oxidizing agent can influence the outcome of the reaction, leading to either aurones or isomeric flavones. chemijournal.com For instance, transition metal salts like mercury(II) acetate (B1210297) are commonly used to mediate the oxidative cyclization of 2'-hydroxychalcones to aurones. nih.govchemijournal.com

Quinazoline and Other Nitrogen-Containing Heterocycles

This compound is a precursor for the synthesis of quinazolines and other nitrogen-containing heterocycles. For instance, it can be used to synthesize pyridoquinazolinones through a copper-catalyzed Ullmann–Goldberg-type C–N coupling followed by an oxidative C–C bond cleavage. acs.org The synthesis of 2-phenyl-4-quinazolinones and their derivatives often starts from precursors that can be derived from functionalized acetophenones. grafiati.comgrafiati.com

Furthermore, the reactivity of this compound allows for its incorporation into various synthetic pathways to construct a range of nitrogenous heterocycles. escholarship.orgscholaris.ca For example, it can be a starting point for creating imidazo[1,2-a]pyridines and other fused heterocyclic systems. acs.orgchim.it The synthesis of these heterocycles often involves multi-step sequences that take advantage of the different reactive sites on the this compound scaffold.

Precursors for Polyfunctionalized Molecules

The presence of three distinct functional groups—bromo, iodo, and acetyl—on the this compound ring makes it an ideal precursor for creating polyfunctionalized molecules. The differential reactivity of the bromo and iodo groups allows for selective and sequential cross-coupling reactions, enabling the introduction of various substituents at specific positions on the aromatic ring. This controlled functionalization is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with precisely defined structures.

For example, the iodo group can be selectively coupled under palladium catalysis, leaving the bromo group intact for subsequent transformations. This stepwise approach provides access to a wide range of di- and tri-substituted aromatic compounds. These polyfunctionalized aromatic cores can then be further elaborated into more complex target molecules. acs.org

Role in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.govrsc.org this compound is a valuable building block in DOS due to its multiple points of diversification. The bromo, iodo, and acetyl groups can be independently or sequentially modified, leading to a rapid expansion of molecular diversity from a single starting material.

By employing a variety of reaction partners and conditions, a vast array of compounds with different scaffolds and functional groups can be synthesized. For instance, the acetyl group can be transformed into various other functionalities, while the bromo and iodo groups can participate in a multitude of cross-coupling reactions. This multi-directional approach to synthesis is central to the principles of DOS, enabling the exploration of a broader chemical space. nih.gov The use of such versatile building blocks is critical for generating novel molecular architectures that can be screened for biological activity. chemijournal.com

Synthesis of Molecular Chains and Oligomers

While primarily used in the synthesis of discrete small molecules, the bifunctional nature of this compound, with its two distinct halogen atoms, also lends itself to the synthesis of molecular chains and oligomers. Through controlled polymerization or iterative coupling reactions, this compound can be used to create linear or branched structures.

For instance, sequential cross-coupling reactions can be employed to link multiple units of this compound or to incorporate it into a larger polymer backbone. The ability to precisely control the sequence and connectivity of these units is essential for designing materials with specific properties.

Development of Specialized Organic Reagents

The strategic position of the bromine and iodine atoms on the aromatic ring of this compound, coupled with the reactivity of the acetyl group, makes it a versatile precursor for the development of specialized organic reagents. These reagents, in turn, can be employed in a variety of complex organic transformations, offering pathways to novel molecular architectures. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective functionalization, enabling the synthesis of tailored reagents for specific synthetic challenges.

One of the most significant applications of α-haloketones, such as this compound, is in the preparation of phosphonium (B103445) salts, which are the precursors to ylides used in the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis, renowned for its ability to form carbon-carbon double bonds with high stereo- and regioselectivity.

The synthesis of phosphonium salts typically involves the SN2 reaction of a phosphine (B1218219), most commonly triphenylphosphine (B44618), with an organic halide. google.comepo.org In the case of this compound, the bromine atom at the α-position to the carbonyl group is highly susceptible to nucleophilic attack by triphenylphosphine. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.

A general reaction for the formation of a phosphonium salt from this compound is depicted below:

Scheme 1: Synthesis of a Phosphonium Salt from this compound

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Perspectives and Future Research Directions

Innovations in Synthetic Methodologies for Halogenated Acetophenones

The synthesis of α-haloketones, including halogenated acetophenones, has seen significant advancements aimed at creating greener, more effective, and versatile protocols. mdpi.com Direct α-halogenation of the corresponding carbonyl compounds remains a common and highly useful approach due to the ready availability of starting materials. mdpi.com

Recent innovations have focused on overcoming the limitations of traditional methods, such as the use of harsh reagents and the generation of byproducts. Noteworthy developments include:

Acid-Free Bromination: Researchers have developed acid-free α-bromination methods for aromatic carbonyls, which has led to a significant improvement in halogenation yields. mdpi.com

Solvent-Free Halogenation: Solvent-free techniques, where reagents are ground together, have been reported for the synthesis of α-bromo, α-chloro, and α-iodoketones, offering a more environmentally friendly approach. mdpi.com

Continuous Flow Procedures: The development of continuous flow procedures for α-bromination has demonstrated excellent selectivity and potential for industrial-scale applications. mdpi.com

Photocatalyzed Halogenation: Visible light-promoted chemistry is emerging as a powerful tool for halogenation reactions, offering a sustainable alternative to traditional methods. rsc.org

Future work will likely continue to refine these methods, exploring new reagents and conditions to further improve efficiency, selectivity, and environmental compatibility.

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is a key driver of innovation in the synthesis of halogenated acetophenones. Catalysts can enhance reaction rates, improve selectivity, and enable reactions under milder conditions.

Current research is exploring a variety of catalytic approaches:

Metal-Catalyzed Halogenation: Transition metal catalysts, such as those based on palladium, are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are crucial for derivatizing halogenated acetophenones. acs.org Copper-mediated halogenation reactions have also been reported. researchgate.net

Ionic Liquids as Catalysts: Ionic liquids have been investigated as recyclable reaction media and have shown promise in mediating bromination and chlorination reactions. mdpi.comrsc.org

Organocatalysis: The use of small organic molecules as catalysts is a growing area of interest. For example, p-toluenesulfonic acid has been used to mediate the solvent-free halogenation of acetophenone (B1666503) derivatives. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly transformations. rsc.org

Future research will likely focus on the design and synthesis of more active, selective, and robust catalysts. The development of catalysts that can operate under mild, environmentally benign conditions will be a key priority.

Advancements in Mechanistic Understanding

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For halogenated acetophenones, mechanistic studies can elucidate the roles of catalysts, reagents, and reaction conditions in determining the outcome of a reaction.

Recent mechanistic studies have provided valuable insights:

Radical vs. Electrophilic Halogenation: Investigations into bromination reactions have considered both radical and electrophilic pathways, with the reaction conditions often influencing the dominant mechanism. mdpi.com

Role of Catalysts: Density Functional Theory (DFT) calculations have been used to model the role of catalysts in promoting reactions and to predict reaction pathways. tdx.cat For instance, in certain Mannich reactions involving acetophenones, ZnCl₂ has been shown to promote enolization and stabilize the product. chemrxiv.org

Photocatalytic Mechanisms: Mechanistic studies of visible light-promoted halogenations have explored processes such as radical trapping and the involvement of carbocationic species. rsc.org

Future research will continue to employ a combination of experimental and computational techniques to unravel the intricate details of reaction mechanisms. This will include in-situ reaction monitoring and advanced computational modeling to provide a more complete picture of the reaction landscape. acs.org

Expanding Synthetic Scope and Derivatization

2'-Bromo-5'-iodoacetophenone and other halogenated acetophenones are valuable intermediates for the synthesis of a wide range of more complex molecules. chembk.com The presence of multiple, distinct halogen atoms allows for selective functionalization through various cross-coupling and substitution reactions. innospk.com

The synthetic utility of these compounds is demonstrated by their use in the preparation of:

Heterocyclic Compounds: α-Haloketones are key precursors for the synthesis of N-, S-, and O-heterocycles, some of which exhibit significant biological activity. mdpi.comresearchgate.net

Bioactive Molecules: Halogenated acetophenones serve as building blocks for pharmaceuticals and agrochemicals. cymitquimica.cominnospk.com For example, they have been used in the synthesis of indole- and benzofuran-chalcone hybrids as potential anticancer agents. unisa.ac.za

Advanced Materials: The unique electronic properties conferred by halogen substituents make these compounds interesting for the development of dyes and polymers. innospk.com

Future research will focus on expanding the library of molecules that can be synthesized from this compound and related compounds. This will involve exploring new reaction partners and developing novel synthetic strategies to access increasingly complex and diverse molecular architectures. mdpi.comescholarship.org

Computational Predictions for New Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity. unife.it For halogenated acetophenones, computational methods can guide the design of new experiments and accelerate the discovery of novel reactions.

Computational approaches being utilized include:

Density Functional Theory (DFT): DFT calculations are widely used to model reaction mechanisms, predict activation energies, and understand the electronic structure of molecules. tdx.cat

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be used to correlate the structural features of molecules with their chemical reactivity or biological activity.

Cheminformatic Analysis: Cheminformatics tools can be used to analyze large datasets of chemical information and identify promising avenues for new research. escholarship.org

The future of this field will see an even greater integration of computational and experimental approaches. Predictive modeling will play an increasingly important role in identifying new synthetic targets, designing novel catalysts, and understanding complex reaction networks.

Q & A

Q. What are the optimal synthetic routes for 2'-bromo-5'-iodoacetophenone, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves halogenation of acetophenone derivatives. For bromination, controlled conditions (e.g., low temperatures and inert atmospheres) are critical to prevent overhalogenation . Iodination often requires electrophilic substitution using iodine monochloride (ICl) or pyridine-iodine monochloride complexes in polar solvents like ethanol, achieving yields up to 85% under reflux . Key parameters include solvent polarity (polar solvents enhance nucleophilic attack) and reaction time optimization . Purification via recrystallization (e.g., ethyl alcohol) or chromatography is recommended to isolate the product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
  • ¹H NMR : Look for characteristic signals:
  • Aromatic protons (δ 7.2–8.1 ppm, split patterns depend on substitution).
  • Acetophenone methyl group (δ 2.6–2.8 ppm) .
  • ¹³C NMR : Confirm carbonyl carbon (δ ~200 ppm) and halogenated aromatic carbons (δ 120–140 ppm) .
    Infrared (IR) spectroscopy identifies the ketone group (C=O stretch at ~1680–1720 cm⁻¹) and C-Br/C-I bonds (500–700 cm⁻¹) .

Q. What are the common reactions involving this compound in organic synthesis?

  • Methodological Answer : The compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogens. Bromine is more reactive than iodine in Pd-catalyzed couplings, enabling sequential functionalization . For nucleophilic substitutions (e.g., with amines), the iodine group can act as a directing meta-substituent, altering regioselectivity . Reaction efficiency depends on solvent choice (e.g., DMF for polar aprotic conditions) and catalyst loading (e.g., 1–5 mol% Pd) .

Advanced Research Questions

Q. How do electronic effects of bromine and iodine substituents influence the reactivity of this compound?

  • Methodological Answer : Bromine (electron-withdrawing) increases the electrophilicity of the carbonyl group, enhancing susceptibility to nucleophilic attack. Iodine, though also electron-withdrawing, exhibits greater polarizability, facilitating radical pathways or halogen bonding in crystal engineering . Kinetic studies using UV-Vis spectroscopy or DFT calculations can quantify substituent effects on reaction rates . For example, iodine’s steric bulk may slow SN2 reactions compared to bromine .

Q. What strategies resolve contradictions in spectroscopic data for halogenated acetophenones?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or impurities. Strategies include:
  • Standardization : Compare spectra with pure commercial standards (e.g., 4′-bromo-2′-hydroxyacetophenone) .
  • 2D NMR : Use HSQC or HMBC to assign ambiguous aromatic signals, particularly when halogens cause splitting .
  • Elemental Analysis : Confirm halogen ratios (e.g., Br:I via ICP-MS) to rule out mixed halogen byproducts .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., with AutoDock Vina) evaluates binding affinities to targets like cyclooxygenase-2 (COX-2), a known target for halogenated phenylacetic acids . Pharmacokinetic parameters (e.g., logP for lipophilicity) are modeled using software like Schrödinger’s QikProp, guiding structural modifications for enhanced bioavailability .

Q. What are the challenges in scaling up reactions involving this compound?

  • Methodological Answer : Key issues include:
  • Halogen Stability : Iodine may undergo photodecomposition; use amber glassware and minimize light exposure .
  • Purification : Scale-up of chromatography is impractical; switch to fractional crystallization (e.g., using hexane/ethyl acetate gradients) .
  • Waste Management : Halogenated byproducts require specialized disposal; optimize atom economy via tandem reactions to reduce waste .

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